![molecular formula C10H13N5 B8143550 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B8143550.png)
5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a piperidine ring with a triazolo-pyrimidine scaffold, making it a versatile molecule for various applications, particularly in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a triazolo-pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties that can be tailored for specific applications .
Scientific Research Applications
5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or phosphodiesterases, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms and substituents.
Triazolo[1,5-a]pyrimidine: Another related compound with a different triazole ring fusion pattern.
Thiazolo[5,4-d]pyrimidine: Contains a sulfur atom in the ring structure, offering different chemical properties.
Uniqueness
5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific combination of a piperidine ring and a triazolo-pyrimidine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
5-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring with a triazolo-pyrimidine scaffold, which is significant for various therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors. Common methods include:
- Condensation Reaction : A piperidine derivative reacts with a triazolo-pyrimidine precursor.
- Solvents and Catalysts : Reactions are often conducted in solvents such as ethanol or dimethyl sulfoxide (DMSO), using catalysts like triethylamine or potassium carbonate.
- Temperature Conditions : The reaction generally occurs at elevated temperatures (80°C to 120°C) to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain kinases or phosphodiesterases.
- Modulation of Cellular Signaling : By binding to these targets, it alters cellular signaling pathways that can affect various physiological processes .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown significant antimicrobial activity against various pathogens. MIC values were determined through standard protocols.
- Biofilm Formation Inhibition : It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
Antiviral Activity
The compound has also been assessed for its antiviral potential:
- HIV Reverse Transcriptase Inhibition : Molecular docking studies suggest that derivatives of this compound may act as inhibitors of HIV reverse transcriptase, demonstrating reduced cytotoxicity compared to existing antiretroviral agents .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimalarial Potential : A study utilized virtual screening and molecular docking techniques to identify derivatives targeting falcipain-2 in Plasmodium falciparum. Although the parent compound was not directly tested, its structural framework suggests potential for further development as an antimalarial agent .
- Cytotoxicity Evaluation : In vitro studies have shown that while some derivatives exhibit significant biological activity against cancer cell lines (e.g., HCT116), they maintain low cytotoxicity levels (CC50 > 200 μM), indicating their potential as safer therapeutic options .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
5-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-4-11-5-2-8(1)9-3-6-12-10-14-13-7-15(9)10/h3,6-8,11H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHACXEWCCEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=NN=CN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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